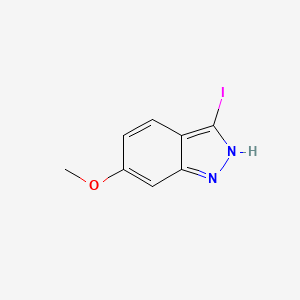

3-Iodo-6-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXDNTHWTHMKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650582 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-46-4, 936138-17-9 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-6-methoxy-1H-indazole: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic aromatic organic compounds. Indazoles consist of a bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring. This particular derivative, with an iodine atom at the 3-position and a methoxy group at the 6-position, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features, particularly the reactive iodine atom, make it an ideal scaffold for introducing molecular diversity through cross-coupling reactions, enabling the exploration of new chemical entities in drug discovery programs.

The indazole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] Notably, several FDA-approved drugs, such as the anti-cancer agents niraparib and pazopanib, feature the indazole moiety, highlighting its significance in medicinal chemistry.[1] This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of kinase inhibitors.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 936138-17-9 | [2][3] |

| Molecular Formula | C8H7IN2O | [3] |

| Molecular Weight | 274.06 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 393.1°C at 760 mmHg (predicted) | [3] |

| Storage | 2-8°C, protect from light | [3] |

| Purity | Typically ≥95% | |

| SMILES | COC1=CC2=C(C=C1)C(I)=NN2 | |

| InChI | InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) |

Safety Information

This compound should be handled with care in a laboratory setting, following standard safety protocols. The available safety data indicates the following hazards:

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H302: Harmful if swallowed | GHS07 (Harmful) | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

Step 1: Synthesis of 6-methoxy-1H-indazole

The synthesis of 6-methoxy-1H-indazole can be achieved through the cyclization of an appropriate precursor, such as 2-amino-4-methoxybenzaldehyde, with a suitable reagent like hydrazine.

Caption: Synthesis of 6-methoxy-1H-indazole.

Experimental Protocol:

-

To a solution of 2-amino-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).

-

The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization or column chromatography to yield pure 6-methoxy-1H-indazole.

Step 2: Iodination of 6-methoxy-1H-indazole

The C3 position of the indazole ring can be selectively iodinated using molecular iodine in the presence of a base.[4] This method is widely used for the synthesis of 3-iodoindazoles.

Caption: Iodination of 6-methoxy-1H-indazole.

Experimental Protocol:

-

Dissolve 6-methoxy-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

To this solution, add a base such as potassium carbonate (K2CO3) (2.0 eq) followed by the portion-wise addition of iodine (I2) (1.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound in the pharmaceutical industry is as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The iodine atom at the C3 position of the indazole ring serves as a versatile "handle" for introducing various substituents through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize the potency and selectivity of kinase inhibitors.

Caption: Synthetic utility in kinase inhibitor development.

The synthesized library of indazole derivatives can then be screened against a panel of protein kinases to identify potent and selective inhibitors. The methoxy group at the 6-position can also influence the pharmacokinetic properties of the final compounds, such as solubility and metabolic stability.

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indazole, and the methoxy protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing and anisotropic effects of the iodine atom.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C4) | 7.5 - 7.8 | d |

| Aromatic-H (C5) | 6.8 - 7.1 | dd |

| Aromatic-H (C7) | 7.2 - 7.5 | d |

| NH | 12.0 - 13.5 | br s |

| OCH3 | 3.8 - 4.0 | s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the iodine atom (C3) is expected to have a significantly lower chemical shift compared to an unsubstituted carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 85 - 95 |

| C3a | 140 - 145 |

| C4 | 120 - 125 |

| C5 | 100 - 105 |

| C6 | 155 - 160 |

| C7 | 110 - 115 |

| C7a | 135 - 140 |

| OCH3 | 55 - 60 |

Mass Spectrometry (Predicted)

In a mass spectrum, this compound would be expected to show a prominent molecular ion peak (M+) at m/z 274. The isotopic pattern of iodine (100% ¹²⁷I) will result in a single molecular ion peak. Fragmentation may involve the loss of iodine, the methoxy group, or other characteristic fragments of the indazole ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely display characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (around 1450-1620 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1020-1250 cm⁻¹).[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and the presence of a strategically placed iodine atom facilitate the synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its key applications, underscoring its importance in the ongoing quest for new therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 936138-17-9 | this compound - Moldb [moldb.com]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Iodo-6-methoxy-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] The indazole scaffold is a recognized "privileged structure," known for its ability to bind to a wide array of biological targets, most notably protein kinases.[3][4] The strategic placement of a methoxy group at the 6-position and an iodine atom at the 3-position endows this molecule with unique properties. The methoxy group modulates the electronic environment of the ring system, while the iodine atom serves as a versatile synthetic handle. This "handle" is readily exploited in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse molecular libraries for drug discovery programs.[3][5] This guide provides a detailed exploration of its synthesis, reaction mechanism, characterization, and safe handling.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is conceptually straightforward. The primary disconnection occurs at the C3-Iodine bond, identifying the commercially available or readily synthesized 6-methoxy-1H-indazole as the direct precursor. The synthetic strategy hinges on a regioselective electrophilic iodination reaction at the C3 position, which is the most nucleophilic carbon on the electron-rich indazole ring system.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol describes the direct C3-iodination of 6-methoxy-1H-indazole. The method is adapted from established procedures for the iodination of unprotected indazoles, which proceed under basic conditions to enhance the nucleophilicity of the heterocyclic ring.[5][6]

Materials and Reagents:

-

6-methoxy-1H-indazole (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Potassium Hydroxide (KOH) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq) and potassium hydroxide (1.2 eq).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature for 15-20 minutes. The formation of the potassium indazolide salt should result in a homogeneous solution or a fine suspension.

-

Rationale: The strong base (KOH) deprotonates the acidic N-H of the indazole. This forms the indazolide anion, a much stronger nucleophile, which is critical for activating the ring towards electrophilic attack.

-

-

Iodination: In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous DMF. Add this iodine solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Rationale: A slight excess of iodine ensures complete consumption of the starting material. Dropwise addition at low temperature helps to control the reaction exotherm and minimize potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution portion-wise until the dark color of the excess iodine has been completely discharged.

-

Rationale: Sodium thiosulfate reduces unreacted I₂ to colorless iodide (I⁻), simplifying the purification process.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

-

Rationale: Washing with water removes the DMF solvent, and the brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 6-methoxy-1H-indazole proceeds via a classic electrophilic aromatic substitution mechanism, greatly facilitated by the initial deprotonation of the indazole nitrogen.[7]

-

Deprotonation: The base (KOH) abstracts the acidic proton from the N1 position of the indazole ring, forming the potassium indazolide salt.

-

Nucleophilic Attack: The resulting anion is a highly activated, electron-rich species. The negative charge is delocalized across the ring system, significantly increasing the nucleophilicity of the C3 position. This activated ring attacks a molecule of elemental iodine (I₂).

-

Product Formation: The attack on iodine displaces an iodide ion (I⁻) as a leaving group, resulting in the formation of the final C-I bond and yielding the neutral this compound product.

Caption: Stepwise mechanism for the base-mediated iodination of indazole.

Characterization and Data Analysis

Summary of Physicochemical and Spectral Data

| Property | Value | Source |

| CAS Number | 936138-17-9 | [1][2] |

| Molecular Formula | C₈H₇IN₂O | [1][2] |

| Molecular Weight | 274.06 g/mol | [1] |

| Predicted ¹H NMR | NH Proton: Broad singlet, δ ~13.0-14.0 ppm. Aromatic Protons: H4 (doublet, J ≈ 8.8 Hz), H5 (doublet of doublets), H7 (doublet, J ≈ 2.0 Hz). Methoxy Protons: Singlet, δ ~3.8-3.9 ppm. | - |

| Mass Spectrometry | Expected [M+H]⁺: 274.97 | - |

¹H NMR Interpretation:

-

Aromatic Region: The spectrum is expected to show three distinct signals in the aromatic region. The proton at C4 will appear as a doublet due to coupling with the H5 proton. The H7 proton will appear as a narrow doublet or singlet due to its meta-relationship with H5. The H5 proton will be a doublet of doublets, coupling to both H4 and H7.

-

Methoxy Group: A sharp singlet integrating to three protons will be observed around 3.8-3.9 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

NH Proton: The N-H proton of the indazole ring is acidic and will typically appear as a very broad singlet far downfield.

Safety and Handling Precautions

Proper safety measures are mandatory when performing this synthesis.[9]

-

N-Iodosuccinimide (NIS) / Iodine (I₂): Both are potent iodinating agents. Iodine is harmful if swallowed or inhaled and causes skin irritation.[10] NIS is also harmful if swallowed and causes serious skin and eye irritation.[9][11] Both are light and moisture sensitive.[9][12]

-

Potassium Hydroxide (KOH): A strong, corrosive base. Causes severe skin burns and eye damage. Handle with extreme care.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[13] All manipulations should be performed inside a certified chemical fume hood.[9]

-

Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[10][12]

-

Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[9]

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary application lies in its use in lead optimization campaigns within drug discovery.

-

Scaffold for Kinase Inhibitors: The indazole core is present in numerous kinase inhibitors, including Axitinib, which is synthesized from a di-iodo-indazole precursor.[14]

-

Versatility in Cross-Coupling: The C3-iodo group is a prime site for introducing molecular diversity. It readily participates in Suzuki, Heck, Stille, and Sonogashira coupling reactions, allowing chemists to attach a vast array of aryl, heteroaryl, alkyl, and alkynyl groups. This rapid analogue synthesis is essential for exploring the structure-activity relationship (SAR) of a lead compound and optimizing its potency, selectivity, and pharmacokinetic properties.[3][5]

By providing a reliable synthetic route to this versatile building block, researchers can accelerate the discovery and development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders.

References

- 1. 936138-17-9 | this compound - Moldb [moldb.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. soc.chim.it [soc.chim.it]

- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. leap.epa.ie [leap.epa.ie]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. synquestlabs.com [synquestlabs.com]

- 13. echemi.com [echemi.com]

- 14. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

Spectral Data of 3-Iodo-6-methoxy-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-6-methoxy-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a variety of pharmacologically active compounds. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The methoxy group at the 6-position modulates the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Numbering

The chemical structure and standard numbering of this compound are depicted below. This numbering system will be used for the assignment of spectral signals throughout this guide.

Structure of this compound

Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.0 | br s | - |

| H-4 | ~7.5 | d | ~8.8 |

| H-5 | ~6.8 | dd | ~8.8, ~2.2 |

| H-7 | ~7.0 | d | ~2.2 |

| OCH₃ | ~3.8 | s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in this compound. The chemical shift of C-3 will be significantly affected by the directly attached iodine atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~90 |

| C-3a | ~140 |

| C-4 | ~122 |

| C-5 | ~110 |

| C-6 | ~160 |

| C-7 | ~98 |

| C-7a | ~135 |

| OCH₃ | ~55 |

Experimental Protocol for NMR Data Acquisition

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument with a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | N-H stretch |

| ~3000 | Aromatic C-H stretch |

| ~2950, ~2850 | Aliphatic C-H stretch (methoxy) |

| ~1620, ~1500 | C=C aromatic ring stretch |

| ~1250 | Aryl C-O stretch |

| ~1050 | Alkyl C-O stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇IN₂O), the expected molecular weight is approximately 274.06 g/mol .[1]

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak at m/z = 274.

-

Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak with a very low relative abundance.

-

Fragmentation: Fragmentation may involve the loss of the methoxy group, the iodine atom, or other small neutral molecules.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and observe the molecular ion.

-

Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Workflow for the synthesis, purification, and spectral characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the predicted spectral data for this compound, a compound of interest for drug discovery and development. While experimental data is not publicly available, the predicted NMR, IR, and MS spectra, along with the provided experimental protocols, offer a valuable resource for researchers. The structural insights gained from these spectroscopic techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their chemical properties.

References

A Technical Guide to the Solubility of 3-Iodo-6-methoxy-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methoxy-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a framework for solvent selection and experimental solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper presents a methodology for its determination, grounded in established principles of physical chemistry.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1][2][3] The indazole scaffold is a key pharmacophore in many developmental and approved drugs, particularly in oncology.[4][5] The specific compound, this compound (CAS No. 936138-17-9)[6][7], serves as a versatile intermediate. The iodo-substituent at the 3-position is particularly valuable for introducing further molecular complexity through cross-coupling reactions, while the methoxy group at the 6-position can influence the electronic properties and metabolic stability of the final compound.

Given its utility, a comprehensive understanding of the physicochemical properties of this compound is essential for chemists and pharmaceutical scientists. Solubility, in particular, dictates the choice of solvents for chemical reactions, impacts the efficiency of crystallization and purification processes, and is a critical parameter in preclinical formulation studies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The overall process of dissolution can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the crystal lattice energy of the solid this compound.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the Gibbs free energy of the system must decrease.

Molecular Structure and its Influence on Solubility

The molecular structure of this compound (C8H7IN2O, Molar Mass: 274.06 g/mol )[8] dictates its solubility characteristics. Key features include:

-

Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.

-

Iodo Group: A large, polarizable halogen atom that can participate in halogen bonding and van der Waals interactions.

-

Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor, and the methyl group contributes to the lipophilicity of the molecule.

The presence of both hydrogen-bonding functionalities and a significant non-polar surface area suggests that this compound will exhibit a range of solubilities in different organic solvents, depending on their polarity and hydrogen bonding capacity.

Predicted Solubility in Common Organic Solvents

While experimental data is sparse, we can predict the likely solubility of this compound in various classes of organic solvents based on its structure.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the indazole. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar indazole. DMF is often used as a solvent for reactions involving indazoles.[9] |

| Ethereal Solvents | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents can act as hydrogen bond acceptors but lack donor capabilities. Their moderate polarity should allow for reasonable solubility. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity of these solvents is lower than that of polar aprotic solvents. Solubility will depend on a balance of dipole-dipole interactions and van der Waals forces. |

| Apolar Solvents | Toluene, Hexanes | Low | The lack of strong intermolecular interactions between these non-polar solvents and the polar indazole will likely result in poor solubility. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of the solubility of this compound is a necessary step for any research or development activities. The following is a standard protocol for determining solubility using the isothermal shake-flask method.

Materials and Equipment

-

This compound (of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow

Figure 1: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess of this compound to each vial to ensure that a saturated solution is formed and that solid remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

-

Sampling:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase for HPLC analysis).

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method such as HPLC.

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

pH (in aqueous or mixed aqueous/organic systems): As an indazole, the compound has basic nitrogen atoms and can be protonated at low pH, which would significantly increase its aqueous solubility.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][10] Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.[11]

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a sound understanding of its molecular structure and the principles of solubility allows for rational solvent selection. For applications requiring precise knowledge of solubility, the experimental protocol outlined in this guide provides a reliable method for its determination. A systematic approach to measuring and understanding the solubility of this important building block will undoubtedly facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. 936138-17-9 | this compound - Moldb [moldb.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. 3-IODO-6-METHOXY-4-METHYL (1H)INDAZOLE - Safety Data Sheet [chemicalbook.com]

The Strategic Utility of 3-Iodo-6-methoxy-1H-indazole in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical analysis of a particularly valuable derivative, 3-Iodo-6-methoxy-1H-indazole. We will explore its synthesis, physicochemical properties, and its strategic importance as a versatile building block for the development of targeted therapeutics. The discussion emphasizes the synergistic roles of the 3-iodo and 6-methoxy substituents, which provide a powerful combination of a reactive handle for molecular diversification and a modulator of pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Indazole Scaffold and the Uniqueness of this compound

Indazole-containing derivatives are a cornerstone of modern drug discovery, with their unique bicyclic structure—a fusion of benzene and pyrazole rings—offering a three-dimensional architecture that is highly effective for interacting with a wide range of biological targets.[1][2] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in a variety of pharmacologically active compounds, demonstrating anti-inflammatory, antitumor, and anti-HIV activities.[1][2]

The subject of this guide, this compound, emerges as a particularly strategic starting material. Its utility stems from two key structural features:

-

The 3-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptional functional handle for a variety of transition metal-catalyzed cross-coupling reactions.[3] This allows for the late-stage introduction of diverse aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern lead optimization and structure-activity relationship (SAR) studies. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings proceed efficiently with iodo-substituted arenes, often under mild conditions.[3][4]

-

The 6-Methoxy Group: The methoxy substituent is prevalent in natural products and approved drugs.[5] Its inclusion is a deliberate choice by medicinal chemists to modulate key drug-like properties. It can enhance target binding, improve physicochemical characteristics like solubility, and favorably alter ADME (absorption, distribution, metabolism, and excretion) parameters.[5][6] On an aromatic ring, the methoxy group is considered a non-lipophilic substituent, which can help improve a compound's lipophilic ligand efficiency (LLE).[7]

This combination of a reactive center for diversification and a group for property modulation makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at challenging therapeutic targets.

Core Properties and Synthesis

A foundational understanding of a building block's properties and synthesis is critical for its effective application.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 936138-17-9 | |

| Molecular Formula | C₈H₇IN₂O | |

| Molecular Weight | 274.06 g/mol | [8] |

| Appearance | Solid | [9] |

| Storage | 2-8°C, protect from light | [8] |

| SMILES | COC1=CC2=C(C=C1)C(I)=NN2 |

Synthetic Strategy: Iodination of the Indazole Core

The synthesis of this compound typically involves the direct iodination of the 6-methoxy-1H-indazole precursor. The C-3 position of the indazole ring is susceptible to electrophilic substitution.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: C-3 Iodination of 6-Methoxy-1H-indazole

This protocol is a representative procedure based on established methods for the iodination of indazole scaffolds.[10]

-

Preparation: To a solution of 6-methoxy-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).

-

Iodination: Cool the mixture in an ice bath. Add a solution of iodine (I₂) (1.1 equiv.) in DMF dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench excess iodine. This will typically cause the product to precipitate.

-

Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate. Its structure is primed for the synthesis of inhibitors targeting key enzyme families and for exploring novel therapeutic areas.

Development of Protein Kinase Inhibitors

The indazole scaffold is a privileged structure for designing protein kinase inhibitors, which are crucial in oncology and inflammatory diseases.[11][12] The indazole's nitrogen atoms can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[12]

The 3-iodo position is the ideal launching point for diversification. Using palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl moieties can be installed at this position to extend into the ATP-binding site, thereby enhancing potency and modulating selectivity against different kinases.[11][12]

Caption: Workflow for generating kinase inhibitor libraries from the title compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an aryl boronic acid to the 3-position of the indazole.

-

Reagent Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to isolate the 3-aryl-6-methoxy-1H-indazole derivative.

Scaffolds for Neuroprotective Agents

Indazole derivatives have been successfully explored as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B).[13][14] Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. A hybridization and bioisosteric replacement strategy has led to the discovery of potent and selective human MAO-B inhibitors based on the 1H-indazole scaffold.[13]

This compound serves as an excellent starting point for creating novel MAO-B inhibitors. The 3-position can be functionalized to introduce groups that interact with the active site of the enzyme, while the 6-methoxy group can be leveraged to fine-tune properties like blood-brain barrier permeability.

Bioisosteric Replacement in Lead Optimization

The concept of bioisosteric replacement, where one functional group is swapped for another with similar steric and electronic properties, is a powerful tool in medicinal chemistry.[15] The indazole ring itself is considered a bioisostere of indole and can effectively mimic a catechol moiety, maintaining or enhancing biological activity.[16]

This compound can be used to replace other core scaffolds in a known active compound. The iodo group then provides the immediate capability to re-optimize side chains and regain or improve potency, offering a rapid path to new intellectual property and potentially improved drug candidates.

Development of Antiparasitic Compounds

The indazole nucleus is present in compounds showing a wide range of pharmacological activities, including antiparasitic effects.[2] For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and identified as promising antileishmanial candidates.[17] These compounds demonstrated inhibitory activity against Leishmania species, and molecular modeling suggested stable binding within the active site of the parasite's trypanothione reductase enzyme.[17]

Given this precedent, this compound represents a valuable scaffold for developing new antileishmanial drugs. The 3-iodo position allows for the introduction of diverse functional groups via cross-coupling reactions, enabling the exploration of structure-activity relationships to optimize potency against parasitic enzymes.

Conclusion and Future Outlook

This compound is more than just another heterocyclic compound; it is a strategically designed building block that addresses key challenges in modern drug discovery. The combination of a highly reactive C-I bond at the 3-position and a property-modulating methoxy group at the 6-position provides medicinal chemists with a powerful platform for:

-

Rapid Library Synthesis: Efficiently create diverse libraries of compounds for high-throughput screening.

-

Targeted Drug Design: Synthesize potent and selective inhibitors, particularly for the protein kinase family.

-

Lead Optimization: Fine-tune the ADME and physicochemical properties of lead candidates.

-

Scaffold Hopping and Bioisosterism: Explore new chemical space while retaining key pharmacophoric interactions.

As the demand for novel therapeutics against complex diseases continues to grow, the judicious use of versatile and strategically functionalized intermediates like this compound will be paramount to the success of future drug discovery endeavors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. calibrechem.com [calibrechem.com]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 936138-17-9 | this compound - Moldb [moldb.com]

- 9. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 14. researchgate.net [researchgate.net]

- 15. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship (SAR) of 3-Iodo-6-methoxy-1H-indazole Derivatives: A Strategic Guide for Therapeutic Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2][3] This guide focuses on the 3-iodo-6-methoxy-1H-indazole core, a highly promising but underexplored scaffold. While extensive literature on this specific derivative series is nascent, this document synthesizes established principles from related indazole analogs to construct a predictive structure-activity relationship (SAR) framework. We deconstruct the roles of the C3-iodo and C6-methoxy substituents, positioning them as key modulators of synthetic accessibility and biological potency. The C3-iodo group serves as a versatile synthetic handle for introducing chemical diversity through cross-coupling reactions, while the C6-methoxy group is identified as a critical determinant for target engagement and potency, particularly in kinase inhibition.[3] This whitepaper provides a strategic roadmap for initiating an SAR campaign, complete with detailed experimental protocols for synthesis and biological evaluation, to unlock the therapeutic potential of this privileged scaffold.

Part 1: The 1H-Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole-containing compounds are a significant class of nitrogen-based heterocycles that have garnered immense attention in drug discovery.[2] Their bicyclic structure, consisting of a fused benzene and pyrazole ring, serves as a bioisostere for native purines, allowing them to effectively interact with the ATP-binding sites of many enzymes.[4] This has led to their successful development as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3]

Several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature the indazole core, validating its status as a "privileged scaffold".[1][3][5] The success of these agents stems from the indazole's ability to orient key functional groups in a precise three-dimensional arrangement, facilitating crucial interactions, such as hydrogen bonds with the hinge region of kinase domains.[3]

Caption: General structure of the 1H-indazole scaffold.

Part 2: Deconstructing the this compound Core

The this compound scaffold (CAS No. 936138-17-9) presents a unique combination of features for strategic drug design.[6] The iodine at the C3 position offers a prime attachment point for diversification, while the methoxy group at C6 is positioned to influence electronic properties and target binding.

The C3-Iodo Substituent: A Versatile Synthetic Handle

The iodine atom at the C3 position is not merely a substituent; it is a powerful and versatile functional group for synthetic elaboration. Its presence makes the scaffold an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. This synthetic tractability is a cornerstone of any SAR exploration, as it allows for the rapid and efficient generation of a diverse library of analogs.

Key transformations enabled by the C3-iodo group include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl and heteroaryl moieties.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

This synthetic flexibility allows researchers to systematically probe the steric and electronic requirements of the target's binding pocket.

Caption: Synthetic workflow for C3-diversification.

The Influence of the C6-Methoxy Group on Potency and Selectivity

Substituents on the fused benzene ring of the indazole core play a crucial role in modulating biological activity. The 6-methoxy group, in particular, has been shown to be highly advantageous in several series of kinase inhibitors.

-

Potency Enhancement: In a study of 1H-indazole-3-carboxamide derivatives, compounds with a C5-methoxy group showed significantly higher potency compared to those with a methyl group, suggesting the importance of the oxygen atom for strong target engagement.[3] The methoxy group's oxygen can act as a hydrogen bond acceptor, forming key interactions with residues in the ATP-binding pocket.[3]

-

Hydrophilic/Hydrophobic Balance: Compared to a simple hydrogen or methyl group, the methoxy substituent provides a balance of properties. It increases local polarity without significantly increasing size, which can favorably impact both solubility and cell permeability.

-

Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). While this can be a liability, it also presents an opportunity for modification (e.g., to a difluoromethoxy group) to enhance metabolic stability during lead optimization.

Part 3: A Proposed Framework for Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the this compound scaffold should proceed by independently and then synergistically modifying the key positions of the molecule.

Diversification at the C3-Position via Suzuki Coupling

The most logical starting point for an SAR campaign is the diversification of the C3 position. The Suzuki-Miyaura coupling is an excellent choice due to the commercial availability of a vast array of boronic acids and esters.

Table 1: Proposed C3-Modifications and Their Rationale

| R Group (Aryl/Heteroaryl) | Rationale for Inclusion | Potential Target Class |

| Phenyl, 4-Fluorophenyl | Probe basic steric and electronic requirements. | General Kinases |

| 2-Pyridyl, 3-Pyridyl, 4-Pyridyl | Introduce hydrogen bond acceptors to engage with the solvent front or hinge region. | Kinases (e.g., VEGFR, FGFR) |

| Pyrazole, Imidazole | Introduce hydrogen bond donors and acceptors; mimic interactions of known kinase inhibitors. | Kinases (e.g., TRK, Pim)[8][9] |

| Indole, Benzofuran | Explore larger, hydrophobic pockets and potential for π-stacking interactions. | General Kinases |

| 3,5-Dimethoxyphenyl | Mimic substitution patterns found in potent FGFR inhibitors.[2] | FGFR |

Modification of the C6-Methoxy Group

Once promising C3-substituents are identified, the next phase involves optimizing the C6-substituent to fine-tune potency and pharmacokinetic properties.

Table 2: Proposed C6-Modifications and Their Rationale

| C6-Substituent | Rationale for Modification | Expected Outcome |

| -OH | Potential for new hydrogen bonding; serves as a handle for further derivatization. | Increased potency, altered solubility. |

| -OCH2CH3 (Ethoxy) | Probe for additional steric tolerance in the binding pocket. | Modulate potency and selectivity. |

| -OCHF2 (Difluoromethoxy) | Bioisosteric replacement to block O-demethylation metabolic pathway. | Improved metabolic stability and bioavailability. |

| -NH2 | Introduce a potent hydrogen bond donor. | Potentially significant change in binding mode/potency. |

Part 4: Experimental Protocols

To ensure the practical application of this guide, the following section provides detailed, self-validating protocols for key experimental procedures.

Protocol: Synthesis of a C3-Aryl Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize 6-methoxy-3-(pyridin-4-yl)-1H-indazole from this compound.

Materials:

-

This compound (1.0 eq)

-

4-Pyridylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask, add this compound, 4-pyridylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add 1,4-dioxane and water in a 4:1 ratio to the flask.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of a synthesized compound against a target kinase.

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

-

Target kinase and its specific substrate

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ATP

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer.

-

In the wells of the assay plate, add the kinase, the substrate, and the diluted inhibitor compound.

-

Initiate the kinase reaction by adding ATP. Include "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Validation & Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: A typical drug discovery screening cascade.

Part 5: Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. This guide has established a robust framework for initiating a comprehensive SAR investigation. The strategic value of the C3-iodo group as a synthetic enabler, combined with the potency-enhancing properties of the C6-methoxy group, provides a clear and logical path for analog design and synthesis. By following the proposed diversification strategies and employing the detailed experimental protocols, research teams can systematically explore the chemical space around this privileged core. Future work should focus on generating a matrix of compounds with diverse C3 and C6 substituents to build a quantitative SAR (QSAR) model, which can further accelerate the discovery of potent, selective, and drug-like candidates for clinical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 6. 936138-17-9 | this compound - Moldb [moldb.com]

- 7. benchchem.com [benchchem.com]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core for Kinase Inhibitors and a Mechanistic Deep Dive into Bioactive Derivatives of 3-Iodo-6-methoxy-1H-indazole

Preamble: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the foundational core for a multitude of biologically active compounds.[1] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has made the indazole moiety a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology.[2][3]

This technical guide focuses on the mechanistic underpinnings of bioactive compounds derived from a specific, yet highly strategic, starting material: 3-Iodo-6-methoxy-1H-indazole . While this compound itself is primarily recognized as a synthetic intermediate, its true value lies in its potential as a versatile building block for novel therapeutics.[4][5] The presence of an iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The methoxy group at the 6-position, on the other hand, can influence the electronic properties and metabolic stability of the final molecule, and provides a vector for further chemical modification.

Due to the nascent stage of research into the direct derivatives of this compound, this guide will leverage well-characterized, structurally related indazole-based compounds to illuminate the core mechanisms of action that are likely to be recapitulated in its derivatives. By examining these analogs, we can construct a robust and predictive framework for the biological activities and molecular targets of this promising class of compounds. The primary focus of this exploration will be on the role of indazole derivatives as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in human diseases, most notably cancer.[2][6]

The Indazole Core as a Kinase Hinge-Binder: A Paradigm of Targeted Inhibition

A recurring theme in the mechanism of action of indazole-based inhibitors is their ability to effectively target the ATP-binding pocket of protein kinases. The indazole ring, with its hydrogen bond donor and acceptor capabilities, is adept at forming key interactions with the "hinge" region of the kinase domain. This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase and is crucial for the proper positioning of ATP for phosphoryl transfer. By occupying this site, indazole derivatives act as competitive inhibitors, preventing ATP from binding and thereby abrogating the kinase's catalytic activity.

The following diagram illustrates the generalized binding mode of an indazole-based inhibitor within the ATP-binding pocket of a protein kinase.

Caption: Generalized binding mode of an indazole derivative in a kinase ATP-pocket.

Exemplar Mechanisms of Action: Learning from Structurally Related Indazole Derivatives

To provide a concrete understanding of the therapeutic potential of compounds derived from this compound, we will now delve into the specific mechanisms of action of well-studied indazole-based inhibitors targeting key oncogenic kinases.

Aurora Kinase Inhibition: Disrupting Mitotic Progression

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis.[6] Their overexpression is a common feature in many cancers and is often associated with aneuploidy and poor prognosis.[7] Indazole derivatives have emerged as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[3]

Mechanism of Action:

Indazole-based Aurora kinase inhibitors typically function by competitively binding to the ATP-binding site of the kinase. The indazole core forms hydrogen bonds with the hinge region residues, such as Alanine 213 in Aurora A, effectively blocking ATP binding.[3] Substituents on the indazole ring can then be tailored to interact with other regions of the ATP pocket to enhance potency and selectivity.[7]

Experimental Workflow for Assessing Aurora Kinase Inhibition:

Caption: Experimental workflow for evaluating indazole-based Aurora kinase inhibitors.

Representative Protocol: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a serial dilution of the indazole test compound in a suitable buffer (e.g., 1% DMSO in kinase buffer).

-

Prepare a solution of recombinant human Aurora A kinase.

-

Prepare a solution of a suitable substrate (e.g., Kemptide).

-

Prepare ATP and ADP-Glo™ reagents according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

VEGFR/FGFR Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that play crucial roles in angiogenesis, the formation of new blood vessels.[8][9] Dysregulation of these signaling pathways is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. Indazole derivatives have been successfully developed as inhibitors of these kinases.[1][8]

Mechanism of Action:

Similar to Aurora kinase inhibitors, indazole-based VEGFR/FGFR inhibitors compete with ATP for binding to the kinase domain. The specific substitutions on the indazole scaffold are critical for achieving selectivity for VEGFRs and FGFRs over other kinases. For instance, certain moieties can form specific interactions with unique residues in the active sites of these kinases, thereby conferring selectivity.[6]

Quantitative Data on Representative Indazole-Based Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |

| Indazole-pyrimidine derivative | VEGFR-2 | 30 nM (Pazopanib) | - | [1] |

| 1H-Indazol-3-amine derivative | FGFR1 | 2.9 nM | - | [1] |

| 3-(pyrrolopyridin-2-yl)indazole | Aurora Kinase A | 32 nM | - | [3] |

| Indazole-based PLK4 Inhibitor | PLK4 | < 0.1 nM | IMR-32, MCF-7, H460 | [4][10] |

The Role of this compound in Synthesizing Novel Kinase Inhibitors

The true utility of this compound lies in its synthetic accessibility to a vast chemical space of novel indazole derivatives. The iodine at the 3-position is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki and Heck cross-coupling reactions.[11]

Synthetic Workflow for Derivatization:

Caption: Synthetic utility of this compound for generating diverse derivatives.

Representative Protocol: Suzuki Cross-Coupling

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equivalents).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

-

Heat the reaction to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-methoxy-1H-indazole derivative.

-

Future Perspectives and the Path Forward

The indazole scaffold is firmly established as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. This compound represents a strategically important starting material, poised for the generation of novel, patentable chemical entities. The future of drug discovery with this scaffold will likely involve:

-

Scaffold Decoration and Diversity-Oriented Synthesis: Leveraging the synthetic handles of this compound to create large, diverse libraries of compounds for high-throughput screening against a broad panel of kinases and other biological targets.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Biological Targets: While kinase inhibition is a major area of focus, the versatility of the indazole scaffold suggests that its derivatives may also modulate other important biological targets, such as G-protein coupled receptors or epigenetic modulators.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

A Technical Guide to the Strategic Application of 3-Iodo-6-methoxy-1H-indazole in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, emphasizing the identification of low-molecular-weight ligands that bind to biological targets with high efficiency. The subsequent optimization of these fragments into potent, drug-like molecules offers a more rational and efficient alternative to traditional high-throughput screening. Within the vast chemical space of potential fragments, the indazole scaffold has garnered significant attention due to its prevalence in numerous FDA-approved kinase inhibitors. This technical guide provides an in-depth, field-proven perspective on the strategic utilization of a specific, highly versatile fragment, 3-iodo-6-methoxy-1H-indazole , in a hypothetical FBDD campaign targeting AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from initial fragment characterization to advanced lead optimization strategies.

Introduction: The Rationale for this compound as a Privileged Fragment